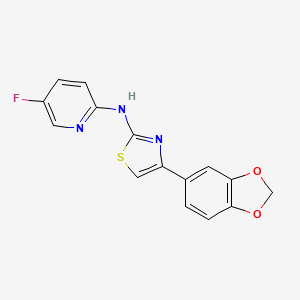

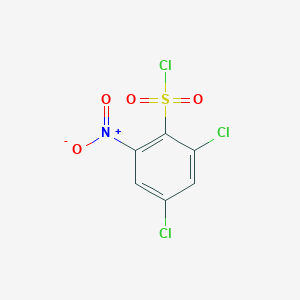

![molecular formula C16H20N8O B2842377 N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2198168-23-7](/img/structure/B2842377.png)

N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine” is a complex organic molecule. It contains several functional groups and rings, including a cyclopropyl group, an oxadiazole ring, a triazolopyridazine ring, and an azetidine ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The oxadiazole and triazolopyridazine rings are aromatic, contributing to the stability of the molecule. The presence of nitrogen atoms in these rings also allows for the formation of hydrogen bonds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups and rings. The oxadiazole ring, for example, is known to participate in various chemical reactions . The exact reactions that this compound could undergo would depend on the specific conditions and reagents present .Applications De Recherche Scientifique

- Researchers at Purdue University have developed a technology called RPOC (real-time precision opto-control) . RPOC enables site-specific and chemical-specific control of processes within live cells using a laser-based approach .

Cellular Opto-Control for Drug Discovery

Wearable Electronics and Energy Storage

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component in signal transduction pathways that regulate cellular responses to cytokines and stress. It plays a significant role in cellular processes such as proliferation, differentiation, stress response, apoptosis, and survival.

Mode of Action

It is likely that the compound binds to the active site of the kinase, inhibiting its activity and thus disrupting the signal transduction pathways it regulates .

Biochemical Pathways

The inhibition of MAPK14 affects multiple biochemical pathways. As MAPK14 is involved in the regulation of various cellular processes, its inhibition can lead to changes in cell proliferation, differentiation, and survival. The exact pathways affected would depend on the specific cellular context .

Pharmacokinetics

Compounds with similar structures have been shown to have good oral bioavailability .

Result of Action

The inhibition of MAPK14 by this compound could potentially lead to a decrease in cell proliferation and survival, and an increase in apoptosis. This could be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Propriétés

IUPAC Name |

N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N8O/c1-10-17-18-13-5-6-14(21-24(10)13)23-7-12(8-23)22(2)9-15-19-20-16(25-15)11-3-4-11/h5-6,11-12H,3-4,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKXCCWLKDANOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)CC4=NN=C(O4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

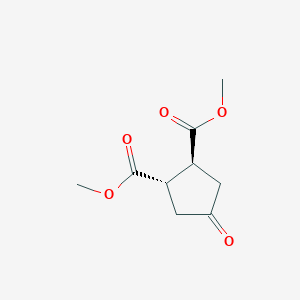

![[3-(3-Chlorophenyl)oxetan-3-YL]methylamine](/img/structure/B2842298.png)

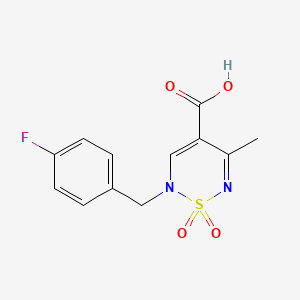

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2842299.png)

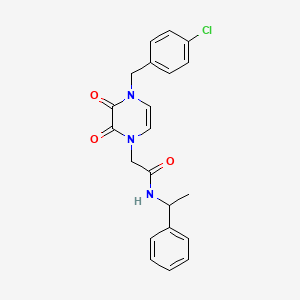

![3-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2842300.png)

![3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2842308.png)

![4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2842316.png)

![N-(2-ethoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2842317.png)